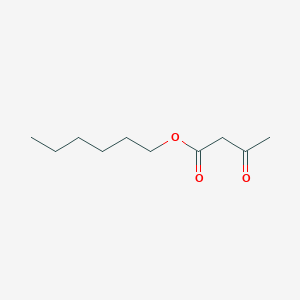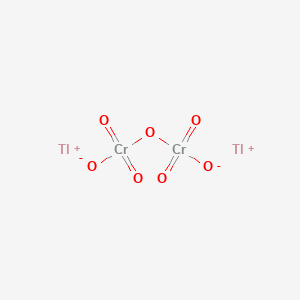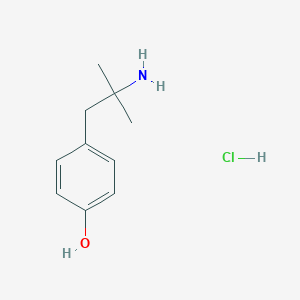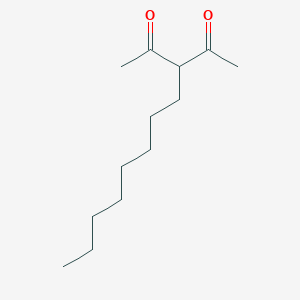
1,3,6,8-Tetraphenylpyrene
Übersicht
Beschreibung
1,3,6,8-Tetraphenylpyrene is a chemical compound with the molecular formula C40H26 . It is characterized by a pyrene core substituted at the 1,3,6,8-positions by phenylene rings . The molecular weight of this compound is 506.6 g/mol .
Synthesis Analysis
The synthesis of this compound derivatives involves the substitution of the pyrene core at the 1,3,6,8-positions by phenylene rings bearing various groups such as alkoxy, ester, thioether, or tris (alkoxy)benzoate groups on the para position . The synthesized compounds are characterized by techniques like mass spectrometry, 1H NMR, and UV-vis spectroscopies .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrene core substituted at the 1,3,6,8-positions by phenylene rings . Quantum-chemical calculations have been used to rationalize the high solid-state fluorescence of a tetraphenylpyrene derivative for which the crystal structure has been determined .Chemical Reactions Analysis
This compound derivatives show sensitivity to acids; in particular, the vinylic proton of DTF group could undergo efficient proton/deuterium exchange with D2O in an acidic medium . The DTF substitution was found to strongly modify the absorption, emission, and electrochemical properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 506.6 g/mol . Its physical and chemical properties include a high fluorescence quantum yield in solution . The DTF substitution was found to strongly modify the absorption, emission, and electrochemical properties .Wissenschaftliche Forschungsanwendungen
Piezochromic Luminescent Materials
Amide and ester derivatives of TPPy have been prepared and studied for their solid-state luminescence, molecular packing, and piezochromic responses . These studies aim to improve and refine the design concept of piezochromic luminescent materials. The amide derivative of TPPy showed a sensitive luminescence response at a relatively low applied pressure .
Ambipolar Field-Effect Transistors
TPPy has been used in the fabrication of ambipolar field-effect transistors (FETs) . An ambipolar FET based on a TPPy single-crystal, a high photoluminescent material, has been successfully fabricated using symmetric and asymmetric electrodes . This device gives a prospect for further development in light-emitting FET operation .
Organic Light-Emitting Diodes (OLEDs)
TPPy has been used as an active material of organic light-emitting diodes (OLEDs) . Due to its high photoluminescence efficiency of 68%, TPPy is one of the promising materials for OLEDs .
Thin Film Light-Emitting Field-Effect Transistors (LEFETs)
TPPy has been used in the fabrication of thin film LEFETs . These are doped with rubrene molecules and the resulting external electroluminescence efficiency was relatively low, but the carrier mobility was high .
Fluorescent Liquid Crystals
New derivatives of pyrene have been synthesized where the pyrene core has been substituted at the 1,3,6,8-positions by phenylene rings bearing alkoxy, ester, thioether, or tris (alkoxy)benzoate groups on the para position . These compounds have been characterized for their potential use as fluorescent liquid crystals .
Mechanoresponsive Materials
TPPy and its derivatives have been studied for their potential use as mechanoresponsive materials . These materials respond to mechanical stress, and TPPy’s properties make it a promising candidate for this application .
Wirkmechanismus
Target of Action
1,3,6,8-Tetraphenylpyrene (TPPy) is a discotic molecule that has been used to promote liquid-crystalline fluorescent columns . The primary targets of TPPy are the molecular structures that can form these columns, which are typically found in liquid crystal displays and other optoelectronic devices .
Mode of Action
TPPy interacts with its targets through π-π stacking interactions, a type of non-covalent interaction between aromatic rings . This allows TPPy to stack with other similar molecules and form columnar structures . The presence of flexible lateral side chains in TPPy allows for easy substitution, enhancing its interaction with its targets .
Biochemical Pathways
It is known that the formation of columnar structures by tppy can affect the optical properties of the material, leading to changes in fluorescence . This could potentially impact various biochemical pathways related to light absorption and emission.
Result of Action
The primary result of TPPy’s action is the formation of columnar structures that exhibit unique optical properties . These structures can emit light when subjected to mechanical stress, a property known as piezochromic luminescence . This makes TPPy a promising material for the development of new optoelectronic devices.
Zukünftige Richtungen
Future research directions could include the synthesis of new derivatives of 1,3,6,8-Tetraphenylpyrene with different substituents to modify its absorption, emission, and electrochemical properties . Additionally, the use of this compound in the construction of small dipolar molecules could be explored .
Eigenschaften
IUPAC Name |
1,3,6,8-tetraphenylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-5-13-27(14-6-1)35-25-36(28-15-7-2-8-16-28)32-23-24-34-38(30-19-11-4-12-20-30)26-37(29-17-9-3-10-18-29)33-22-21-31(35)39(32)40(33)34/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJHJHYRYHIWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292632 | |
| Record name | 1,3,6,8-tetraphenylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13638-82-9 | |
| Record name | 13638-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,6,8-tetraphenylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Tetraphenylpyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes TPPy special in terms of its luminescent properties?
A1: TPPy exhibits remarkable fluorescence, both in solution and in the solid state. This fluorescence can be influenced by various factors, including its molecular packing and interactions with its environment. For instance, research has demonstrated that TPPy derivatives with amide groups can exhibit piezochromic luminescence, meaning their emission color changes upon the application of pressure. This phenomenon is attributed to pressure-induced alterations in the hydrogen-bond-directed packing of these molecules. []
Q2: How do structural modifications of TPPy influence its luminescence?
A2: Introducing different substituents to the TPPy core significantly impacts its photophysical properties. For example, incorporating 1,4-dithiafulvenyl (DTF) groups alters TPPy's absorption, emission, and electrochemical behaviors. These effects depend on the specific substitution pattern and the alkyl side chains attached to the DTF units. [] Similarly, studies with phenyl-substituted TPPy derivatives have revealed the impact of substitution on the molecule's triplet-triplet absorption spectrum. [, ]
Q3: Can TPPy form complexes with other molecules, and how does this affect its properties?
A3: Yes, TPPy can interact with other molecules, leading to the formation of complexes that modify its properties. Studies have shown that TPPy forms fluorescent complexes with N,N-dimethylaniline, and the formation of these complexes is influenced by the substitution pattern on the TPPy core. [] Additionally, research on fluorescence quenching of TPPy by tertiary aliphatic amines highlights the role of steric and electronic factors in these interactions. The shape and size of the amine significantly influence its ability to quench TPPy's fluorescence, indicating the importance of steric effects in complex formation. []
Q4: Has TPPy been used in the development of advanced materials?
A4: Absolutely! TPPy's unique properties make it a promising building block for various materials. One example is its incorporation into mesostructured organosilica films, resulting in materials with efficient visible-light emission. [] Additionally, researchers have successfully fabricated ambipolar field-effect transistors (FETs) using TPPy single crystals. These transistors exhibit balanced electron and hole mobilities, opening exciting possibilities for applications in organic electronics and light-emitting devices. []
Q5: Can TPPy participate in energy transfer processes?
A5: Yes, TPPy has proven to be an effective energy acceptor in triplet-triplet annihilation (TTA) upconversion systems. In these systems, a sensitizer molecule absorbs low-energy photons and transfers its triplet excited state energy to TPPy. Two TPPy molecules in their triplet states can then interact, resulting in one TPPy molecule being promoted to a higher energy singlet state, which can then emit a higher energy photon. This process effectively converts lower energy light into higher energy light and has potential applications in solar energy harvesting and bioimaging. []
Q6: Are there any computational studies on TPPy?
A6: Researchers have employed computational chemistry to gain deeper insights into TPPy's properties. Theoretical calculations have been used to understand the phenyl substitution effects on TPPy's triplet-triplet absorption spectra, demonstrating the power of computational methods in predicting and explaining experimental observations. [, ]
Q7: What is the significance of studying the rotational dynamics of TPPy?
A7: Understanding the rotational dynamics of TPPy in different environments provides valuable information about its size, shape, and interactions with surrounding molecules. Researchers have used techniques like picosecond fluorescence anisotropy decay to investigate the rotation of TPPy in supercritical CO2 and various liquid solvents. These studies help to elucidate the fundamental behavior of TPPy in different media and can inform its application in areas like supercritical fluid chromatography and reactions in supercritical fluids. []
Q8: Has TPPy been investigated for its use in organic light-emitting field-effect transistors (OLEFETs)?
A8: Yes, TPPy's electroluminescent properties have led to its exploration in OLEFETs. Researchers have used a local doping method to understand the carrier recombination and electroluminescence emission regions within TPPy-based OLEFETs. This research helps to optimize the performance of these devices for potential applications in displays and lighting. []
Q9: Are there any known environmental concerns associated with TPPy?
A9: While the research papers provided don't explicitly address the environmental impact of TPPy, it's important to acknowledge that as a polycyclic aromatic hydrocarbon, responsible handling and disposal are crucial. Investigating its biodegradability and potential ecotoxicological effects is essential to ensure its safe and sustainable use. This highlights the importance of considering the entire life cycle of TPPy, from synthesis to disposal, to minimize its environmental footprint.
Q10: Where can I find additional resources and information on 1,3,6,8-Tetraphenylpyrene?
A10: You can explore the following resources for further information:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)







![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)


